Cas no 61387-38-0 (3-(4-nitrophenoxy)propane-1-sulfonyl chloride)

3-(4-nitrophenoxy)propane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-PROPANESULFONYL CHLORIDE, 3-(4-NITROPHENOXY)-
- 3-(4-nitrophenoxy)propane-1-sulfonyl chloride
- SCHEMBL10935809
- F9995-2204
- EN300-240180
- AKOS013521084
- 3-(4-nitrophenoxy)propane-1-sulfonylchloride
- 61387-38-0
-
- MDL: MFCD19675775
- インチ: InChI=1S/C9H10ClNO5S/c10-17(14,15)7-1-6-16-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2
- InChIKey: VJQXGAADLOLAPD-UHFFFAOYSA-N
計算された属性
- 精确分子量: 278.9968213Da
- 同位素质量: 278.9968213Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 339
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.6Ų
- XLogP3: 1.7
3-(4-nitrophenoxy)propane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-240180-0.25g |
3-(4-nitrophenoxy)propane-1-sulfonyl chloride |
61387-38-0 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
TRC | N216591-1g |
3-(4-nitrophenoxy)propane-1-sulfonyl chloride |
61387-38-0 | 1g |
$ 680.00 | 2022-06-03 | ||
Enamine | EN300-240180-1g |
3-(4-nitrophenoxy)propane-1-sulfonyl chloride |
61387-38-0 | 1g |
$414.0 | 2023-09-15 | ||
Enamine | EN300-240180-1.0g |
3-(4-nitrophenoxy)propane-1-sulfonyl chloride |
61387-38-0 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
Enamine | EN300-240180-5.0g |
3-(4-nitrophenoxy)propane-1-sulfonyl chloride |
61387-38-0 | 95% | 5.0g |
$1199.0 | 2024-06-19 | |
TRC | N216591-100mg |
3-(4-nitrophenoxy)propane-1-sulfonyl chloride |
61387-38-0 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F9995-2204-5g |
3-(4-nitrophenoxy)propane-1-sulfonyl chloride |
61387-38-0 | 95%+ | 5g |
$1452.0 | 2023-09-05 | |
TRC | N216591-500mg |
3-(4-nitrophenoxy)propane-1-sulfonyl chloride |
61387-38-0 | 500mg |
$ 455.00 | 2022-06-03 | ||
Life Chemicals | F9995-2204-10g |
3-(4-nitrophenoxy)propane-1-sulfonyl chloride |
61387-38-0 | 95%+ | 10g |
$2033.0 | 2023-09-05 | |
Enamine | EN300-240180-2.5g |
3-(4-nitrophenoxy)propane-1-sulfonyl chloride |
61387-38-0 | 95% | 2.5g |
$810.0 | 2024-06-19 |
3-(4-nitrophenoxy)propane-1-sulfonyl chloride 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
3-(4-nitrophenoxy)propane-1-sulfonyl chlorideに関する追加情報
Recent Advances in the Application of 3-(4-Nitrophenoxy)propane-1-sulfonyl Chloride (CAS: 61387-38-0) in Chemical Biology and Pharmaceutical Research
3-(4-Nitrophenoxy)propane-1-sulfonyl chloride (CAS: 61387-38-0) is a sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting sulfonamide-based therapeutics. Recent studies have explored its utility in covalent inhibitor design, protein labeling, and as a building block for novel drug candidates.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness in developing covalent kinase inhibitors. Researchers utilized 3-(4-nitrophenoxy)propane-1-sulfonyl chloride as a warhead to target non-catalytic cysteine residues in oncogenic kinases, showing promising results in preclinical models of resistant cancers. The electron-withdrawing nitro group was found to enhance the electrophilicity of the sulfonyl chloride moiety, improving its reactivity with nucleophilic amino acid residues.
In the field of chemical proteomics, a recent Nature Chemical Biology publication (2024) highlighted the compound's application in activity-based protein profiling (ABPP). The researchers developed a bifunctional probe incorporating 61387-38-0 that enabled simultaneous detection and quantification of sulfonation-sensitive proteins in live cells. This approach provided new insights into cellular sulfonation dynamics and identified several previously unknown sulfonation targets involved in metabolic regulation.
From a synthetic chemistry perspective, advances in the preparation and handling of 3-(4-nitrophenoxy)propane-1-sulfonyl chloride have been reported. A 2023 Organic Process Research & Development article described an improved synthetic route with higher yields (82%) and better purity (>98%) compared to previous methods. The new protocol features milder reaction conditions and eliminates the need for hazardous reagents, making it more suitable for scale-up processes in pharmaceutical manufacturing.
Emerging applications in antibiotic development have also been reported. A recent ACS Infectious Diseases study (2024) demonstrated that derivatives of 61387-38-0 show potent activity against multidrug-resistant Gram-positive bacteria, with minimal cytotoxicity against mammalian cells. The unique sulfonyl chloride moiety was found to interact with essential bacterial enzymes in a novel mechanism distinct from existing antibiotic classes.
Despite these promising developments, challenges remain in the broader application of 3-(4-nitrophenoxy)propane-1-sulfonyl chloride. Stability issues in aqueous environments and potential off-target effects in biological systems require further optimization. Current research efforts are focusing on developing more stable prodrug forms and targeted delivery systems to overcome these limitations while maintaining the compound's valuable reactivity profile.
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